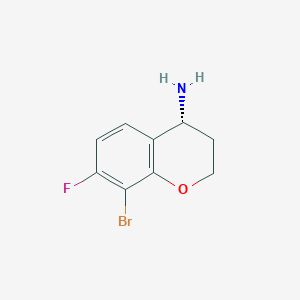![molecular formula C8H8N2O4S B13027037 1-Methyl-7-nitro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide](/img/structure/B13027037.png)
1-Methyl-7-nitro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-7-nitro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide is a heterocyclic compound that belongs to the class of isothiazoles. This compound is characterized by its unique structure, which includes a benzene ring fused with an isothiazole ring, and a nitro group at the 7th position. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-7-nitro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide typically involves the nitration of 1-methyl-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent decomposition of the product.
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
1-Methyl-7-nitro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: Electrophilic substitution reactions can occur at the benzene ring, particularly at positions ortho and para to the nitro group.
Oxidation: The compound can be oxidized to form sulfone derivatives using oxidizing agents like hydrogen peroxide.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Halogenating agents, nitrating agents.
Oxidation: Hydrogen peroxide, potassium permanganate.
Major Products Formed
Reduction: 1-Methyl-7-amino-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide.
Substitution: Various substituted derivatives depending on the electrophile used.
Oxidation: Sulfone derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mecanismo De Acción
The mechanism of action of 1-Methyl-7-nitro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. Additionally, the compound may inhibit certain enzymes by binding to their active sites, thereby disrupting essential biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
1-Methyl-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide: Lacks the nitro group, making it less reactive in certain chemical reactions.
7-Bromo-1-methyl-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide: Contains a bromine atom instead of a nitro group, leading to different reactivity and applications.
1-Methyl-7-nitroisatoic anhydride: Similar nitro group but different core structure, leading to distinct chemical and biological properties.
Uniqueness
1-Methyl-7-nitro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide is unique due to the presence of both a nitro group and an isothiazole ring, which confer specific reactivity and potential biological activities
Propiedades
Fórmula molecular |
C8H8N2O4S |
|---|---|
Peso molecular |
228.23 g/mol |
Nombre IUPAC |
1-methyl-7-nitro-3H-2,1-benzothiazole 2,2-dioxide |
InChI |
InChI=1S/C8H8N2O4S/c1-9-8-6(5-15(9,13)14)3-2-4-7(8)10(11)12/h2-4H,5H2,1H3 |
Clave InChI |
GDTCCDBSFJQWIA-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=C(CS1(=O)=O)C=CC=C2[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


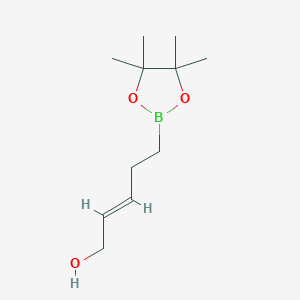
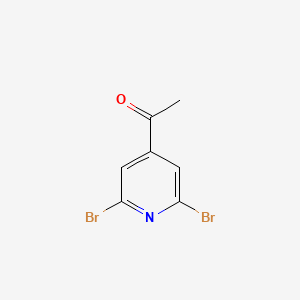



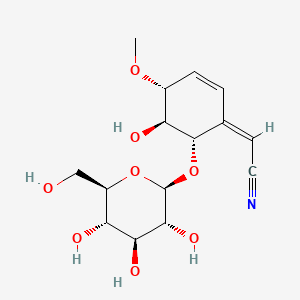


![9-Tert-butyl 3-methyl 1-oxa-9-azaspiro[5.5]undecane-3,9-dicarboxylate](/img/structure/B13026984.png)
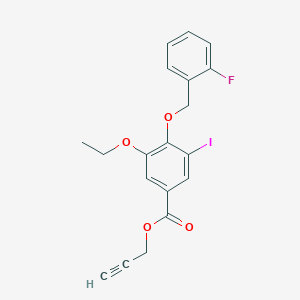

![(3S)-5-(Methylsulfonyl)-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13026999.png)
